1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is a chemical compound with the molecular formula C10H20Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromine atom attached to a methylpropyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide typically involves the bromination of 2-methylpropylpiperidine. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position. The process involves the use of bromine or hydrobromic acid as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include hydrocarbons.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, facilitating its binding to enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
2-(Bromomethyl)pyridine: Another brominated heterocyclic compound used in organic synthesis.
1-(3-Bromo-1-methylpropyl)-2-methylpiperidine: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(3-bromo-2-methylpropyl)piperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c1-9(7-10)8-11-5-3-2-4-6-11;/h9H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECWNENNPNQZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.